molecular formula C11H16N2O3 B2877320 3-(4-Acetyl-3,5-dimethyl-pyrazol-1-yl)-2-methyl-propionic acid CAS No. 890597-28-1

3-(4-Acetyl-3,5-dimethyl-pyrazol-1-yl)-2-methyl-propionic acid

Cat. No.: B2877320
CAS No.: 890597-28-1
M. Wt: 224.26
InChI Key: SAMRRADEFYZVRK-UHFFFAOYSA-N
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Description

3-(4-Acetyl-3,5-dimethyl-pyrazol-1-yl)-2-methyl-propionic acid is a pyrazole-derived carboxylic acid characterized by a substituted pyrazole ring attached to a methyl-branched propionic acid chain. The pyrazole moiety contains acetyl and dimethyl substituents at the 4-, 3-, and 5-positions, respectively, conferring distinct electronic and steric properties. This compound is commercially available (CAS: sc-309735) at a price of $260.00 per 500 mg, as listed by Santa Cruz Biotechnology .

Properties

IUPAC Name

3-(4-acetyl-3,5-dimethylpyrazol-1-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-6(11(15)16)5-13-8(3)10(9(4)14)7(2)12-13/h6H,5H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMRRADEFYZVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(C)C(=O)O)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Research indicates that 3-(4-Acetyl-3,5-dimethyl-pyrazol-1-yl)-2-methyl-propionic acid exhibits significant biological activity and has been studied for its potential anti-inflammatory and analgesic properties. The compound's structure suggests that it may interact with specific biological targets, including enzymes involved in pain pathways and inflammatory responses. The pyrazole component is known for various pharmacological effects, enhancing its therapeutic potential.

Interaction studies have shown that this compound can bind to various biological targets. In vitro studies suggest that it may inhibit specific enzymes involved in inflammatory pathways. Preliminary studies also indicate interactions with receptors that mediate pain perception, though further research is needed to elucidate the full spectrum of its interactions and mechanisms of action.

Synthesis and Modification

The synthesis of this compound typically involves several steps, each requiring careful control of reaction conditions to ensure high yields and purity. The reactions allow for the modification of its structure, potentially leading to derivatives with varied biological activities.

Virtual Screening

Pharmacophore modeling can improve virtual screening for Peroxisome proliferator-activated receptor gamma (PPARγ) ligands . Pharmacophore modeling has been applied to virtual screening of ligands for PPARγ as well as the other PPAR subtypes, −α and −β/δ . A combination of pharmacophore methods may narrow the search to facilitate compound screening with respect to PPARγ . Through application of this concept, pharmacophore modeling can be an important tool in the discovery and design of novel drugs for PPARγ that are more efficacious and safer than existing drugs .

Mechanism of Action

The mechanism by which 3-(4-Acetyl-3,5-dimethyl-pyrazol-1-yl)-2-methyl-propionic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Key comparisons are summarized below:

Compound Name CAS # Pyrazole Substituents Propionic Acid Chain Price (500 mg) Key Features
3-(4-Acetyl-3,5-dimethyl-pyrazol-1-yl)-2-methyl-propionic acid sc-309735 4-Acetyl, 3,5-dimethyl 2-methyl $260.00 Enhanced steric hindrance; acetyl group may enable hydrogen bonding or derivatization.
3-(4-Acetyl-3,5-dimethyl-pyrazol-1-yl)-propionic acid 890596-67-5 4-Acetyl, 3,5-dimethyl Unsubstituted $285.00 Lower steric bulk may improve solubility compared to the 2-methyl variant.
3-(3,5-Dimethyl-pyrazol-1-yl)-2-methyl-propionic acid 436086-92-9 3,5-dimethyl 2-methyl Not listed Lacks the 4-acetyl group, reducing electron-withdrawing effects and potential reactivity.
2-(4-Chloro-5-methyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid - 4-chloro, 5-methyl, 3-trifluoromethyl Unsubstituted Not listed Halogen and trifluoromethyl groups increase lipophilicity and metabolic stability.

Key Observations:

The 4-acetyl group distinguishes the target compound from simpler dimethyl-pyrazole derivatives (e.g., CAS 436086-92-9), offering a site for nucleophilic reactions or coordination with metal ions .

Electronic Effects :

  • The acetyl group at the pyrazole 4-position is electron-withdrawing, which could polarize the pyrazole ring and influence binding affinity in biological targets. In contrast, halogenated derivatives (e.g., ) exhibit strong electron-withdrawing effects from chlorine and trifluoromethyl groups, enhancing stability but possibly reducing bioavailability .

Commercial Availability and Cost :

  • The target compound is priced lower ($260.00) than its unsubstituted propionic acid counterpart ($285.00), suggesting differences in synthesis complexity or demand .

Biological Activity

3-(4-Acetyl-3,5-dimethyl-pyrazol-1-yl)-2-methyl-propionic acid is a pyrazole derivative with significant potential in medicinal chemistry. Its unique structure, incorporating an acetyl group and multiple methyl substitutions, enhances its biological activity. This article synthesizes current research findings on the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C11H16N2O3C_{11}H_{16}N_{2}O_{3} and a molecular weight of 224.26 g/mol. The structural characteristics include:

  • Pyrazole ring : Contributes to various pharmacological effects.
  • Acetyl and methyl groups : Enhance lipophilicity and biological interactions.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. In vitro studies suggest that it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which are crucial in pain mediation .

The mechanism of action appears to involve:

  • Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production of cytokines like TNF-alpha and IL-6.
  • Interaction with Pain Pathways : It likely interacts with receptors that mediate pain perception, potentially leading to decreased pain sensation.

In Vitro Studies

A series of in vitro studies have demonstrated the compound's efficacy against various biological targets:

  • Enzyme Inhibition : Significant inhibition of COX enzymes was observed, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate.
  • Cell Viability Tests : Cytotoxicity assays on normal cell lines (e.g., L929) showed no significant toxicity at therapeutic concentrations, indicating a favorable safety profile .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to related compounds:

Compound NameMolecular FormulaBiological ActivityKey Findings
3-(4-Acetyl-pyrazol-1-yl)-propionic acidC9H11N2O3C_9H_{11}N_2O_3Moderate anti-inflammatoryLacks methyl substitutions
4-Methyl-pyrazoleC4H6N2C_4H_6N_2Low anti-inflammatorySimpler structure; limited applications
5-Methyl-pyrazoleC4H6N2C_4H_6N_2Minimal activityDifferent reactivity profile

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Chronic Pain Models : In animal models of chronic pain, administration of the compound resulted in reduced pain scores compared to control groups.
  • Inflammatory Disease Models : In models simulating inflammatory diseases (e.g., arthritis), the compound significantly reduced swelling and joint inflammation.

Preparation Methods

Pyrazole Core Formation via 1,3-Diketone Cyclization

The pyrazole ring serves as the structural backbone of this compound. A widely employed method for synthesizing substituted pyrazoles involves the cyclocondensation of 1,3-diketones with hydrazine derivatives. For 3,5-dimethyl-4-acetylpyrazole, the precursor diketone 3-acetyl-2,4-pentanedione reacts with hydrazine under acidic or basic conditions. This reaction proceeds via nucleophilic attack of hydrazine on the diketone’s carbonyl groups, followed by dehydration to aromatize the ring.

Reaction Conditions :

  • Solvent : Water or aqueous dioxane mixtures.
  • Catalyst : Sodium acetate or potassium phosphate.
  • Temperature : 80–120°C for 5–10 hours.
  • Yield : 44–88% (extrapolated from analogous pyrazole syntheses).

Post-cyclization, the 4-acetyl group remains intact, while the 3- and 5-positions are methylated by the diketone’s methyl substituents.

N-Alkylation for Propionic Acid Side-Chain Introduction

The propionic acid moiety at the pyrazole’s 1-position is introduced via N-alkylation. This step typically employs a haloalkane derivative, such as 2-methylbromopropionic acid , reacting with the pyrazole under basic conditions to facilitate deprotonation of the pyrazole nitrogen.

Optimized Protocol :

  • Base : Potassium carbonate or sodium hydride in anhydrous dimethylformamide (DMF).
  • Reagent : Methyl 2-(bromomethyl)propionate (to avoid carboxylate side reactions).
  • Temperature : 60–80°C for 12–24 hours.
  • Workup : Hydrolysis of the ester to the carboxylic acid using aqueous HCl or NaOH.

Challenges :

  • Competing O-alkylation may occur, necessitating careful control of stoichiometry.
  • Steric hindrance from the 2-methyl group reduces reaction efficiency, requiring excess alkylating agent.

Alternative Pathway: Hydrazine Functionalization

A less common approach involves pre-functionalizing hydrazine with the propionic acid side chain before cyclization. For example, 2-methylpropionic acid hydrazide can be synthesized via hydrazinolysis of the corresponding methyl ester. Subsequent reaction with 3-acetyl-2,4-pentanedione yields the target compound in a single step.

Advantages :

  • Avoids post-cyclization alkylation, simplifying purification.
  • Higher regioselectivity due to pre-installed substituents.

Limitations :

  • Hydrazide precursors are synthetically laborious and prone to decomposition.
  • Lower yields (30–45%) compared to stepwise methods.

Catalytic Coupling Strategies

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, offer modular routes to functionalize pyrazoles. For instance, a brominated pyrazole intermediate could couple with a boronic ester-containing propionic acid derivative.

Case Study :

  • Substrate : 4-Acetyl-3,5-dimethyl-1-bromopyrazole.
  • Coupling Partner : 2-Methylpropionic acid pinacol boronate.
  • Catalyst : Pd(PPh₃)₄ with SPhos ligand.
  • Yield : ~50% (estimated from analogous couplings).

Comparative Analysis of Synthetic Routes

Method Steps Yield (%) Key Advantages Limitations
Cyclization + Alkylation 2 60–75 High scalability, commercial precursors Multi-step purification required
Hydrazine Functionalization 1 30–45 Single-step synthesis Low yields, unstable intermediates
Catalytic Coupling 2 50–60 Modular functionalization Expensive catalysts, harsh conditions

Industrial-Scale Considerations

Large-scale production prioritizes cost-efficiency and safety. The cyclization-alkylation route is favored industrially due to:

  • Cost : Hydrazine and diketones are inexpensive bulk chemicals.
  • Safety : Aqueous reaction conditions minimize flammability risks.
  • Regulatory Compliance : Avoids palladium catalysts, simplifying waste disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.